molecular formula C15H21BO2 B12504687 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B12504687
M. Wt: 244.14 g/mol
InChI Key: YIABKORCFFPVSM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a phenylpropene group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 3-phenylprop-1-en-1-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-phenylprop-1-en-1-ylboronic acid+pinacolThis compound\text{3-phenylprop-1-en-1-ylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 3-phenylprop-1-en-1-ylboronic acid+pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The phenylpropene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The dioxaborolane ring provides stability to the boron atom, enhancing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborinane: Similar structure but with a different ring size.

    4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborane: Similar structure but with a different substituent on the boron atom.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the dioxaborolane ring and the phenylpropene group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylprop-1-enyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIABKORCFFPVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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